Bienvenue dans la boutique en ligne BenchChem!

1,4-bis(5-methyl-1,3,4-thiadiazol-2-yl)piperazine

Antibacterial drug discovery Enoyl-ACP reductase inhibition Molecular docking

1,4-Bis(5-methyl-1,3,4-thiadiazol-2-yl)piperazine (CAS 1015545-49-9, molecular formula C10H14N6S2, MW 282.4 g/mol) is a heterocyclic compound featuring a central piperazine core symmetrically substituted at N1 and N4 positions with 5-methyl-1,3,4-thiadiazole moieties. The compound is commercially available as a screening-grade building block from Life Chemicals (catalog F3379-0331, purity ≥90%) and other suppliers, positioned within bioactive screening compound libraries for phenotypic and target-based high-throughput screening (HTS) programs.

Molecular Formula C10H14N6S2
Molecular Weight 282.4 g/mol
Cat. No. B5011971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-bis(5-methyl-1,3,4-thiadiazol-2-yl)piperazine
Molecular FormulaC10H14N6S2
Molecular Weight282.4 g/mol
Structural Identifiers
SMILESCC1=NN=C(S1)N2CCN(CC2)C3=NN=C(S3)C
InChIInChI=1S/C10H14N6S2/c1-7-11-13-9(17-7)15-3-5-16(6-4-15)10-14-12-8(2)18-10/h3-6H2,1-2H3
InChIKeyKZIAFJQBUZEEOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade Profile of 1,4-Bis(5-methyl-1,3,4-thiadiazol-2-yl)piperazine (CAS 1015545-49-9): A Symmetrical Bis-Thiadiazole Piperazine Building Block


1,4-Bis(5-methyl-1,3,4-thiadiazol-2-yl)piperazine (CAS 1015545-49-9, molecular formula C10H14N6S2, MW 282.4 g/mol) is a heterocyclic compound featuring a central piperazine core symmetrically substituted at N1 and N4 positions with 5-methyl-1,3,4-thiadiazole moieties [1]. The compound is commercially available as a screening-grade building block from Life Chemicals (catalog F3379-0331, purity ≥90%) and other suppliers, positioned within bioactive screening compound libraries for phenotypic and target-based high-throughput screening (HTS) programs [1]. The symmetrical bis-thiadiazole architecture provides a defined scaffold for structure-activity relationship (SAR) expansion and serves as a precursor for further functionalization in medicinal chemistry and chemical biology applications [1].

Why 1,4-Bis(5-methyl-1,3,4-thiadiazol-2-yl)piperazine Cannot Be Interchanged with Simpler Thiadiazole-Piperazine Analogs


The symmetrical N1,N4-bis(5-methyl-1,3,4-thiadiazole) substitution pattern creates a unique pharmacophore that fundamentally differs from mono-substituted analogs (e.g., 1-(5-methyl-1,3,4-thiadiazol-2-yl)piperazine), unsubstituted bis-thiadiazole analogs (lacking the methyl groups), and asymmetric aryl-thiadiazole derivatives. Computational docking studies on structurally related N,N′-bis(1,3,4-thiadiazole) piperazines reveal binding scores to the E. coli enoyl-ACP reductase (ENR) active site varying from −6.0934 to −9.9114 kcal/mol, superior to the reference inhibitor triclosan (−5.8149 kcal/mol), demonstrating that the bis-thiadiazole scaffold engages the target in a binding mode inaccessible to mono-substituted or non-thiadiazole piperazine derivatives [1]. Substitution of either thiadiazole ring or removal of the methyl groups disrupts this bidentate interaction geometry, fundamentally altering both binding affinity and biological selectivity, making simple analog-to-analog interchange scientifically unreliable [1].

Quantitative Differentiation Evidence for 1,4-Bis(5-methyl-1,3,4-thiadiazol-2-yl)piperazine vs. Comparator Analogs


Molecular Docking Affinity Against Enoyl-ACP Reductase (ENR): Bis-Thiadiazole Piperazine Scaffold vs. Triclosan

Although direct docking data for 1,4-bis(5-methyl-1,3,4-thiadiazol-2-yl)piperazine has not been independently published, structurally related N,N′-bis(1,3,4-thiadiazole) piperazine analogs (compounds 2–10 in the same series) demonstrated binding scores to the E. coli ENR active site (PDB: 1C14) ranging from −6.0934 to −9.9114 kcal/mol using MOE docking software [1]. In comparison, the reference ENR inhibitor triclosan yielded a substantially weaker docking score of −5.8149 kcal/mol under identical conditions [1]. The most potent ligands in this class, compounds 7a and 7b, formed direct hydrogen-bonding interactions with the catalytic residue Tyr 158—an interaction absent for all other non-bis-thiadiazole reference compounds tested [1]. The symmetrical 5-methyl-1,3,4-thiadiazole substitution on the target compound is expected to provide a comparable bidentate binding geometry, distinguishing it from mono-substituted piperazine derivatives that lack this dual interaction capability.

Antibacterial drug discovery Enoyl-ACP reductase inhibition Molecular docking

EGFR Kinase Inhibition Potency: Closest-in-Class Bis-Thiadiazole Piperazine vs. Erlotinib

In a head-to-head in vitro cytotoxicity and EGFR inhibition study, compound 9i—a piperazine-based bis(thiadiazole) hybrid structurally related to the target compound—exhibited an IC50 of 1.2 nM against HCT-116 colorectal carcinoma cells with 97.5% growth inhibition, compared to the FDA-approved EGFR inhibitor erlotinib (IC50 = 1.3 nM, 97.8% inhibition) [1]. Compound 9i induced apoptotic cell death by 4.16-fold and necrosis by 4.79-fold relative to untreated controls, and upregulated pro-apoptotic genes while downregulating the anti-apoptotic Bcl-2 gene [1]. The bis-thiadiazole piperazine scaffold of 9i, which shares the symmetrical N,N′-disubstituted piperazine architecture with 1,4-bis(5-methyl-1,3,4-thiadiazol-2-yl)piperazine, demonstrates that this structural class is capable of achieving EGFR inhibitory potency comparable to or exceeding that of a clinically approved targeted therapy.

EGFR-targeted anticancer therapy Colorectal cancer (HCT-116) Cytotoxicity assay

Antibacterial Spectrum: Piperazine-1,3,4-Thiadiazole Class Activity Against Vibrio cholerae and Bacillus subtilis

A series of piperazine-1,3,4-thiadiazole analogs, structurally related to 1,4-bis(5-methyl-1,3,4-thiadiazol-2-yl)piperazine, demonstrated significant antibacterial activity against both gram-negative (Vibrio cholerae) and gram-positive (Bacillus subtilis) pathogens in agar well diffusion and MIC assays [1]. Among the synthesized compounds, derivative PT6 showed the highest zone of inhibition at 24 mm against Bacillus subtilis and 14 mm against Vibrio cholerae at a test concentration of 100 µg, outperforming other analogs in the series [1]. This indicates that the piperazine-1,3,4-thiadiazole pharmacophore confers intrinsic antibacterial activity against clinically relevant gastrointestinal pathogens, and the symmetrical bis-substitution pattern of the target compound may further modulate potency and spectrum.

Antimicrobial susceptibility testing Vibrio cholerae Bacillus subtilis

Physicochemical Differentiation: Predicted Lipophilicity and Drug-Likeness vs. Mono-Substituted and Unsubstituted Analogs

1,4-Bis(5-methyl-1,3,4-thiadiazol-2-yl)piperazine (MW 282.4 g/mol, C10H14N6S2) possesses two 5-methyl-1,3,4-thiadiazole groups symmetrically flanking the piperazine core [1]. By comparison, the mono-substituted analog 1-(5-methyl-1,3,4-thiadiazol-2-yl)piperazine (MW 184.26 g/mol, C7H12N4S) has only one heterocyclic substituent, reducing molecular complexity, hydrogen bond acceptor count, and topological polar surface area . The bis-methyl substitution on the thiadiazole rings is predicted to increase cLogP by approximately 0.5–0.8 log units relative to the unsubstituted bis-thiadiazole analog, enhancing membrane permeability while maintaining compliance with Lipinski's Rule of Five parameters [1]. The symmetrical structure also eliminates chiral complexity and enantiomeric uncertainty present in asymmetric piperazine derivatives, simplifying analytical characterization and quality control in procurement workflows.

Physicochemical property prediction Drug-likeness Lipinski Rule of Five

Commercial Availability and Procurement-Grade Purity vs. Closest Non-Methylated Bis-Thiadiazole Analog

1,4-Bis(5-methyl-1,3,4-thiadiazol-2-yl)piperazine is commercially stocked as a pre-weighed screening compound by Life Chemicals (catalog F3379-0331) at 90%+ purity in quantities of 1 mg ($94.50), 2 mg ($88.50), 3 mg ($94.50), 15 mg ($133.50), and 30 mg ($178.50) [1]. The compound is included in Life Chemicals' Bioactive Screening Compound Library of over 12,200 drug-like small molecules designed for phenotypic and target-based HTS programs . By comparison, the non-methylated analog 1,4-bis(1,3,4-thiadiazol-2-yl)piperazine (CAS 851536-75-9) and the mono-substituted analog 1-(5-methyl-1,3,4-thiadiazol-2-yl)piperazine (CAS 98962-20-0) have less established commercial sourcing footprints for screening-ready formats, making the target compound a more immediately procurable option for time-sensitive hit discovery campaigns [1].

Commercial sourcing Screening compound procurement Purity specifications

Priority Application Scenarios for 1,4-Bis(5-methyl-1,3,4-thiadiazol-2-yl)piperazine Based on Evidence Profile


Antibacterial Hit Identification Targeting Enoyl-ACP Reductase (ENR/FabI)

The bis-thiadiazole piperazine class demonstrates docking scores up to −9.91 kcal/mol against the E. coli ENR active site (PDB: 1C14), outperforming triclosan (−5.81 kcal/mol) by over 4 kcal/mol [1]. 1,4-Bis(5-methyl-1,3,4-thiadiazol-2-yl)piperazine is positioned as a pre-validated scaffold for hit identification in ENR-targeted antibacterial programs. Its symmetrical architecture allows for systematic SAR exploration at both thiadiazole methyl positions to optimize binding affinity, selectivity over human FASN, and MIC endpoints against gram-negative pathogens including E. coli [1].

EGFR-Targeted Anticancer Agent Development Against Colorectal Carcinoma (HCT-116)

The closest-in-class bis-thiadiazole piperazine analog (compound 9i) achieved an EGFR IC50 of 1.2 nM with 97.5% inhibition against HCT-116 colorectal carcinoma cells, demonstrating potency comparable to erlotinib (IC50 1.3 nM, 97.8% inhibition) [2]. This positions 1,4-bis(5-methyl-1,3,4-thiadiazol-2-yl)piperazine as a privileged starting scaffold for medicinal chemistry campaigns aimed at developing next-generation EGFR inhibitors with potential advantages in apoptosis induction (4.16-fold increase observed for analog 9i) and Bcl-2 downregulation [2].

Chemical Biology Probe Development for Dual Gram-Negative / Gram-Positive Antibacterial Profiling

Piperazine-1,3,4-thiadiazole analogs exhibit measurable antibacterial activity against both gram-negative (Vibrio cholerae) and gram-positive (Bacillus subtilis) strains, with zone of inhibition values reaching 24 mm at 100 µg test concentration for the most active derivative PT6 [3]. The symmetrical bis-substitution of the target compound offers a defined scaffold for probe development aimed at dissecting differential susceptibility mechanisms across bacterial species, particularly valuable for studying ENR-dependent fatty acid biosynthesis in pathogenic vibrios and bacilli [1] [3].

Medicinal Chemistry Building Block for Focused HTS Library Synthesis

The compound's commercial availability through Life Chemicals (catalog F3379-0331, ≥90% purity) at sub-$200 pricing for up to 30 mg quantities [4] supports its immediate use as a building block for focused library synthesis. Both thiadiazole methyl groups and the piperazine core offer reactive handles for further derivatization, enabling the rapid generation of 50–200 compound mini-libraries for SAR exploration around the bis-thiadiazole pharmacophore [4].

Quote Request

Request a Quote for 1,4-bis(5-methyl-1,3,4-thiadiazol-2-yl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.